molecular formula C15H21N3O5S B7468845 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid

4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid

Cat. No.: B7468845
M. Wt: 355.4 g/mol
InChI Key: VXDAQZPQMBFJKD-UHFFFAOYSA-N
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Description

4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid is a complex organic compound characterized by its molecular structure, which includes a piperazine ring, a sulfonyl group, and a carboxylic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of 4-methylpiperazine and aniline derivatives. The key steps include:

  • Sulfonylation: The aniline derivative is treated with a sulfonyl chloride reagent to introduce the sulfonyl group.

  • Coupling Reaction: The sulfonylated aniline is then coupled with 4-methylpiperazine using a suitable coupling agent.

  • Oxidation: The resulting intermediate undergoes oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are used.

  • Substitution: Nucleophiles such as amines and alcohols are employed under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives, such as esters and amides.

  • Reduction Products: Sulfides and other reduced derivatives.

  • Substitution Products: Substituted piperazines with various functional groups.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in biochemical assays to study enzyme activities.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline: Lacks the carboxylic acid group.

  • 4-(4-Methylpiperazin-1-yl)benzenesulfonamide: Similar structure but with an amide group instead of a carboxylic acid.

This comprehensive overview highlights the significance of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.

Properties

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-17-8-10-18(11-9-17)24(22,23)13-4-2-12(3-5-13)16-14(19)6-7-15(20)21/h2-5H,6-11H2,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDAQZPQMBFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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